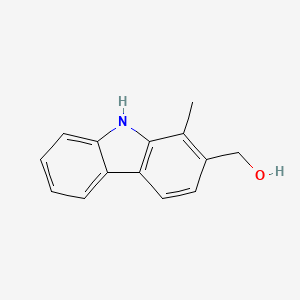

(1-Methyl-9h-carbazol-2-yl)methanol

Description

(1-Methyl-9H-carbazol-2-yl)methanol is a carbazole derivative featuring a methyl group at the 1-position and a hydroxymethyl (–CH₂OH) substituent at the 2-position of the carbazole ring. Carbazoles are nitrogen-containing heterocycles with a tricyclic structure, widely studied for their optoelectronic properties, biological activities, and applications in materials science .

Properties

IUPAC Name |

(1-methyl-9H-carbazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-9-10(8-16)6-7-12-11-4-2-3-5-13(11)15-14(9)12/h2-7,15-16H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEVUTIAZTYVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC3=CC=CC=C23)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971256 | |

| Record name | (1-Methyl-9H-carbazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55854-93-8 | |

| Record name | NSC81705 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Methyl-9H-carbazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-9h-carbazol-2-yl)methanol typically involves the functionalization of the carbazole core. One common method is the reaction of 1-methylcarbazole with formaldehyde under acidic conditions to introduce the methanol group at the 2-position. The reaction can be carried out using sulfuric acid as a catalyst at elevated temperatures .

Industrial Production Methods

Industrial production of carbazole derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-9h-carbazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The hydrogen atoms on the carbazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Formation of (1-Methyl-9h-carbazol-2-yl)aldehyde or (1-Methyl-9h-carbazol-2-yl)carboxylic acid.

Reduction: Formation of (1-Methyl-9h-carbazol-2-yl)methane.

Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-9h-carbazol-2-yl)methanol is used as a building block for the synthesis of more complex carbazole derivatives. It is also studied for its photochemical and thermal stability, making it suitable for applications in optoelectronics and materials science .

Biology and Medicine

Carbazole derivatives, including this compound, have shown potential in biological and medicinal applications. They exhibit antimicrobial, anti-inflammatory, and anticancer activities. Research is ongoing to explore their use as therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of polymers and as a precursor for the synthesis of dyes and pigments. Its stability and functionalizability make it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of (1-Methyl-9h-carbazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on these targets, leading to changes in cellular functions. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Selected Carbazole Derivatives

Key Observations:

- Biological Activity : Derivatives with heterocyclic moieties (e.g., 1,3,4-oxadiazole in ) exhibit enhanced antimicrobial and anticancer activities compared to simpler carbazoles. The oxadiazole ring likely improves membrane permeability and target binding .

- Solubility and Crystallinity: Amino alcohol derivatives (e.g., ) and sulfonamides (e.g., ) show improved solubility in polar solvents due to hydrogen-bonding capabilities. The benzoate salt in further enhances stability and bioavailability.

Key Observations:

- Ionic Liquid Catalysis : Bncz1 and Bncz2 were synthesized using the ionic liquid [BPy]HSO₄, which offers advantages like recyclability and mild reaction conditions .

- Reductive Amination : Used in for introducing sulfonamide groups, this method is versatile for functionalizing carbazole side chains.

- C-H Activation : highlights a modern approach for synthesizing 9-methylcarbazoles via C-H bond functionalization, which avoids pre-functionalized starting materials .

Key Observations:

- Antimicrobial Activity : Oxadiazole-containing carbazoles (e.g., ) show superior activity due to their ability to disrupt microbial enzymes or membranes.

- Anticancer Potential: Fluorobenzoyl-substituted derivatives (e.g., ) exhibit tubulin inhibition, a common mechanism in anticancer drugs.

- Hydrogen Bonding: The hydroxymethyl group in this compound may enhance interactions with biological targets, though direct evidence is needed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Methyl-9H-carbazol-2-yl)methanol, and how can reaction efficiency be optimized?

- Methodology :

-

Step 1 : Start with esterification of a carbazole-propanoic acid derivative using ethanol and sulfuric acid as a catalyst, yielding intermediates (e.g., ethyl 3-(9H-carbazol-9-yl)propanoate, 79% yield) .

-

Step 2 : Perform nucleophilic addition using methylmagnesium iodide (Grignard reagent) to introduce methyl groups. Reaction conditions (e.g., stirring time, solvent) influence yields; for example, overnight stirring followed by NH₄Cl decomposition and methanol crystallization achieved 83% purity .

-

Optimization : Use Design of Experiments (DOE) to vary parameters (temperature, reagent stoichiometry). Monitor via TLC or HPLC.

- Data Table :

| Step | Reagents/Conditions | Yield/Purity | Key Analytical Data (IR, NMR) |

|---|---|---|---|

| Esterification | H₂SO₄, ethanol, reflux | 79% | IR: 1730 cm⁻¹ (ester C=O); NMR: δ 4.2 (t, CH₂) |

| Grignard Addition | MeMgI, ether, 15h stirring | 87% crude, 83% pure after crystallization | IR: 3350 cm⁻¹ (OH); NMR: δ 1.2 (s, 2CH₃) |

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., δ 1.2 ppm for methyl groups in Grignard-derived products) and compare with literature .

- IR Spectroscopy : Identify functional groups (e.g., OH stretch at 3350 cm⁻¹, C-O at 1145 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 267 [M⁺] for intermediates) .

- Interpretation Tips :

- Use 2D NMR (e.g., HMBC) to resolve ambiguous assignments, as demonstrated in carbazole derivative studies .

- Cross-reference with crystallographic data (e.g., X-ray bond lengths) to validate structural hypotheses .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

-

Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

-

Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially with volatile reagents like methanol (TLV: 200 ppm) .

-

Waste Management : Segregate toxic byproducts (e.g., Grignard residues) and dispose via certified hazardous waste services .

- Toxicity Data :

| Parameter | Value | Reference |

|---|---|---|

| Methanol LC50 (human skin) | 215,000 mg/L | |

| Recommended Exposure Limit | ≤200 ppm (8h TWA) |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound derivatives?

- Methodology :

- Iterative Refinement : Combine multiple techniques (e.g., X-ray crystallography and 2D NMR) to cross-validate structural assignments. For example, SHELX software can resolve twinning or disorder in crystal structures .

- Data Reconciliation : If NMR signals conflict with computational predictions (e.g., DFT-calculated shifts), re-examine solvent effects or tautomeric equilibria .

- Case Study : In a carbazole derivative, HMBC NMR clarified regiochemistry conflicting with IR data by correlating aromatic protons with carbonyl carbons .

Q. What advanced computational methods are suitable for studying the electronic properties of this compound?

- Approaches :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, carbazole derivatives show π→π* transitions at ~300 nm, aligning with UV-vis data .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions (e.g., methanol vs. ether) .

- Software Tools :

- Gaussian (DFT), GROMACS (MD), and SHELXL for crystallographic refinement .

Q. How can reaction conditions be systematically optimized for synthesizing this compound derivatives with high regioselectivity?

- Strategies :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. For example, increasing MeMgI equivalents from 2 to 3 improved yields in analogous carbazole syntheses .

- In Situ Monitoring : Use ReactIR or LC-MS to track intermediate formation and adjust conditions dynamically.

- Case Study : Optimizing Grignard addition time from 12h to 24h reduced byproduct formation (e.g., ketone vs. alcohol) in carbazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.